Z-Ala-OMe
Overview
Description
N-(Benzyloxycarbonyl)-L-alanine methyl ester, commonly referred to as Z-Ala-OMe, is a derivative of the amino acid alanine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of alanine and a methyl ester group attached to the carboxyl group. This compound is widely used in peptide synthesis as a protected form of alanine, facilitating the formation of peptide bonds without unwanted side reactions.
Mechanism of Action
Target of Action
Z-Ala-OMe, also known as benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK), is primarily targeted towards caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
This compound acts as a pan-caspase inhibitor, meaning it inhibits all caspases . It achieves this by blocking the processing of these enzymes, thereby preventing them from getting activated . This inhibition of caspases leads to the suppression of apoptosis, a form of programmed cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the apoptosis pathway . Under normal conditions, caspases, once activated, lead to a series of events that ultimately result in apoptosis. When this compound inhibits caspases, it disrupts this pathway, preventing the occurrence of apoptosis .
Result of Action
By inhibiting caspases and subsequently blocking apoptosis, this compound can significantly influence cellular behavior . In particular, it can prevent cell death in situations where apoptosis is usually induced. This can have a wide range of effects, depending on the context, potentially leading to prolonged cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxycarbonyl)-L-alanine methyl ester typically involves the protection of the amino group of L-alanine with a benzyloxycarbonyl group, followed by esterification of the carboxyl group. One common method involves the reaction of L-alanine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N-(benzyloxycarbonyl)-L-alanine. This intermediate is then treated with methanol and a catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods: In an industrial setting, the synthesis of N-(benzyloxycarbonyl)-L-alanine methyl ester can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing deep eutectic solvents, can further optimize the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(Benzyloxycarbonyl)-L-alanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form N-(benzyloxycarbonyl)-L-alanine.
Aminolysis: Reaction with amines to form amides.
Deprotection: Removal of the benzyloxycarbonyl group under acidic or hydrogenolytic conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base.
Aminolysis: Requires amines and a catalyst such as triethylamine.
Deprotection: Achieved using trifluoroacetic acid or catalytic hydrogenation with palladium on carbon.
Major Products Formed:
Hydrolysis: N-(Benzyloxycarbonyl)-L-alanine.
Aminolysis: Corresponding amides.
Deprotection: L-alanine or its derivatives.
Scientific Research Applications
N-(Benzyloxycarbonyl)-L-alanine methyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Inhibition of Apoptosis: Structurally related to peptide inhibitors like Z-VAD-FMK, which inhibit apoptosis by blocking caspase activity.
Supramolecular Helical Self-Assembly: Utilized in nanobiotechnology for creating drug delivery vehicles and nanomaterials.
Biocatalysis: Employed in enzyme-catalyzed reactions for the synthesis of complex peptides.
Comparison with Similar Compounds
- N-(Benzyloxycarbonyl)-L-valine methyl ester (Z-Val-OMe)
- N-(Benzyloxycarbonyl)-L-aspartic acid methyl ester (Z-Asp-OMe)
- N-(Benzyloxycarbonyl)-L-phenylalanine methyl ester (Z-Phe-OMe)
Comparison: N-(Benzyloxycarbonyl)-L-alanine methyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Compared to other similar compounds, it offers a balance between steric hindrance and reactivity, making it a versatile building block in the synthesis of peptides and proteins .
Properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVFTVXPVXANK-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426359 | |
Record name | Z-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28819-05-8 | |
Record name | Z-Ala-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-Ala-OMe in enzymatic dipeptide synthesis?
A1: this compound, or N-benzyloxycarbonyl-L-alanine methyl ester, acts as an acyl donor in enzymatic dipeptide synthesis. This means it provides the N-benzyloxycarbonyl-L-alanine group to react with a nucleophile, typically an amino acid or its derivative, to form a new peptide bond.
Q2: How does the choice of enzyme affect the reaction with this compound?
A2: The choice of enzyme significantly impacts the reaction outcome. The research highlights two proteases:
- Ficin: This sulfhydryl protease displays negligible peptidase activity but considerable esterase activity at alkaline pH []. This characteristic makes it suitable for kinetically controlled dipeptide synthesis using this compound. The esterase activity allows ficin to cleave the methyl ester bond in this compound, facilitating the formation of the peptide bond with the nucleophile without unwanted hydrolysis of the newly formed peptide bond.
- Papain: This protease is also capable of catalyzing dipeptide synthesis using this compound as the acyl donor []. Researchers successfully synthesized N-benzyloxycarbonyl-L-alanyl–L-glutamine (Z–Ala–Gln) using papain. The reaction conditions, such as pH and temperature, were optimized to favor dipeptide synthesis over hydrolysis.
Q3: Are there any limitations to using this compound in enzymatic dipeptide synthesis?
A3: While this compound proves to be a useful acyl donor, some potential limitations exist:
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